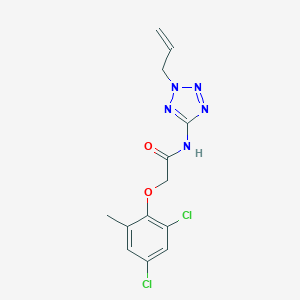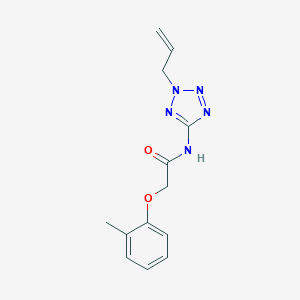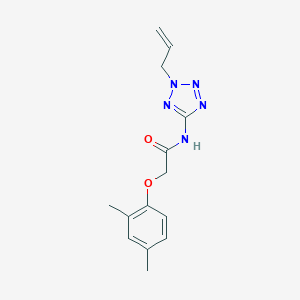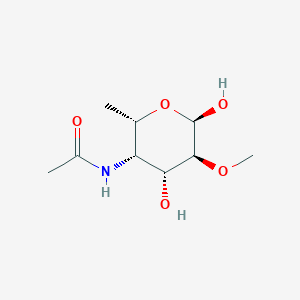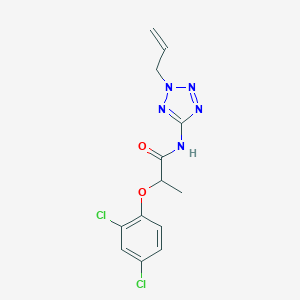
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide, also known as ATZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ATZ belongs to the class of tetrazole-based compounds and has been synthesized using various methods.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antifungal properties. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide induces apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is not fully understood. However, studies have suggested that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide induces apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has also been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in cholesterol synthesis.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has various biochemical and physiological effects. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to induce apoptosis in cancer cells by increasing the expression of Bax and decreasing the expression of Bcl-2. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments, including its ease of synthesis and availability. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide for its potential therapeutic applications. Finally, the development of new synthesis methods for N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide may lead to the discovery of novel compounds with improved therapeutic properties.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is a tetrazole-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been synthesized using various methods and has been shown to have anticancer, antimicrobial, and antifungal properties. Further studies are needed to determine the optimal dosage and administration of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide for its potential therapeutic applications. Additionally, the development of new synthesis methods for N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide may lead to the discovery of novel compounds with improved therapeutic properties.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been synthesized using different methods, including the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with allylamine and tetrazole in the presence of thionyl chloride. Another method involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with thionyl chloride, followed by the reaction with allylamine and sodium azide.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide |
|---|---|
Formule moléculaire |
C13H13Cl2N5O2 |
Poids moléculaire |
342.18 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C13H13Cl2N5O2/c1-3-6-20-18-13(17-19-20)16-12(21)8(2)22-11-5-4-9(14)7-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,16,18,21) |
Clé InChI |
GGCUZXMAUROEAQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NN(N=N1)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C(=O)NC1=NN(N=N1)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



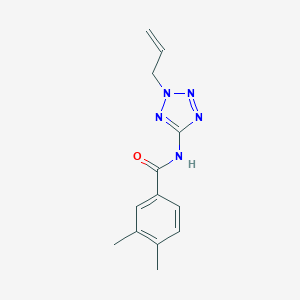

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

